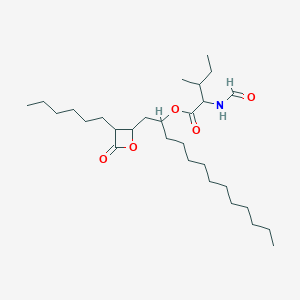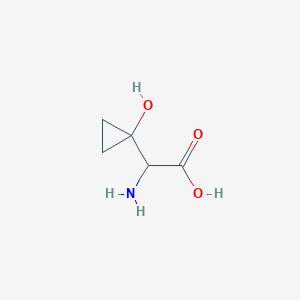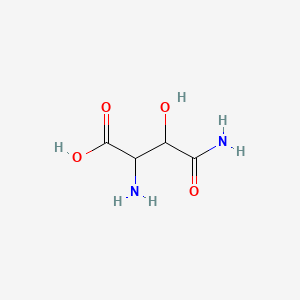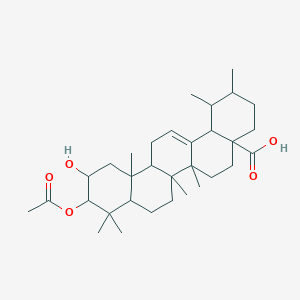
propan-2-yl 7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯是一种复杂的化合物,分子式为C15H20N2O3S2。该化合物以其喹喔啉核心为特征,该核心是一种包含氮原子的双环结构。甲氧基、甲硫基甲基和亚磺酰基的存在进一步增加了其化学多样性和潜在反应性。
准备方法
合成路线和反应条件
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法是将合适的喹喔啉衍生物与异丙基氯甲酸酯在碱(如三乙胺)的存在下缩合。该反应通常在惰性气氛中进行,以防止氧化,并在受控温度下进行,以确保高产率。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高工艺效率和安全性。此外,还采用重结晶和色谱等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯会发生各种化学反应,包括:
氧化: 亚磺酰基可以被氧化剂(如过氧化氢或间氯过氧苯甲酸)氧化,形成亚砜或砜。
还原: 可以使用还原剂(如硼氢化钠)将喹喔啉核心还原为二氢喹喔啉衍生物。
取代: 在适当的条件下,甲氧基可以被其他亲核试剂取代,从而产生多种衍生物。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸,乙酸作为溶剂。
还原: 硼氢化钠,乙醇作为溶剂。
取代: 胺或硫醇等亲核试剂,二氯甲烷或乙醇等溶剂。
主要形成的产物
氧化: 亚砜,砜。
还原: 二氢喹喔啉衍生物。
取代: 各种取代的喹喔啉衍生物。
科学研究应用
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯在科学研究中有几种应用:
化学: 用作合成更复杂分子(特别是杂环化学)的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 作为针对各种疾病的药物发现计划中的先导化合物进行探索。
工业: 用于开发具有特定性能(如导电性或荧光性)的新材料。
作用机制
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯的作用机制涉及其与特定分子靶点的相互作用。喹喔啉核心可以与DNA插入,破坏其功能并导致细胞死亡。此外,该化合物还可以通过与活性位点结合来抑制某些酶,从而阻断其活性。这些相互作用可以触发各种细胞通路,最终产生所需的生物学效应。
相似化合物的比较
类似化合物
7-甲氧基-2-(甲硫基甲基)-3-氧代-2,4-二氢喹喔啉-1-羧酸异丙酯: 结构相似,但亚磺酰基被氧代基取代。
7-甲氧基-2-(甲硫基甲基)-3-硫代羰基-2,4-二氢喹喔啉-1-羧酸异丙酯: 结构相似,但亚磺酰基被硫代羰基基取代。
独特性
7-甲氧基-2-(甲硫基甲基)-3-亚磺酰基-2,4-二氢喹喔啉-1-羧酸异丙酯的独特性在于其特定官能团的组合,赋予了其独特的化学反应性和生物活性。甲氧基和亚磺酰基的存在允许进行多种化学修饰,使其成为合成化学和药物发现中的通用化合物。
属性
IUPAC Name |
propan-2-yl 7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIPRVERALPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
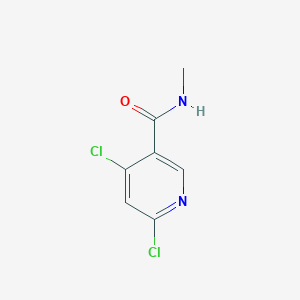

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

